REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3](=[O:17])[N:4]([CH3:16])[C:5](=[O:15])[N:6]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[C:7]=1[NH2:8].[OH:18][C:19]1[C:20]([CH3:35])=[C:21]2[C:26](=[C:27]([CH3:30])[C:28]=1[CH3:29])[O:25][C:24]([CH3:34])([C:31](O)=[O:32])[CH2:23][CH2:22]2.C1(N=C=NC2CCCCC2)CCCCC1>CN(C)C1C=CN=CC=1.ClCCl>[NH2:8][C:7]1[N:6]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[C:5](=[O:15])[N:4]([CH3:16])[C:3](=[O:17])[C:2]=1[NH:1][C:31]([C:24]1([CH3:34])[CH2:23][CH2:22][C:21]2[C:26](=[C:27]([CH3:30])[C:28]([CH3:29])=[C:19]([OH:18])[C:20]=2[CH3:35])[O:25]1)=[O:32]
|
Name
|
|
Quantity
|
3.02 g
|
Type
|
reactant
|
Smiles
|
NC=1C(N(C(N(C1N)C1=CC=CC=C1)=O)C)=O
|
Name
|
|
Quantity
|
3.58 g
|
Type
|
reactant
|
Smiles
|
OC=1C(=C2CCC(OC2=C(C1C)C)(C(=O)O)C)C
|
Name
|
|
Quantity
|
0.32 g
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Name
|
resultant suspension
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.82 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(N(C(N1C1=CC=CC=C1)=O)C)=O)NC(=O)C1(OC2=C(C(=C(C(=C2CC1)C)O)C)C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 57% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |